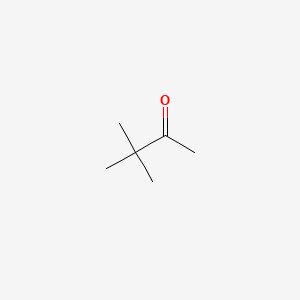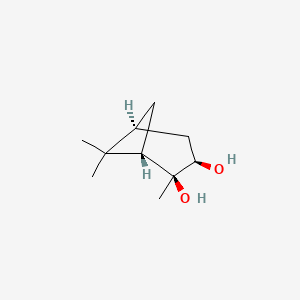
Piretanide
Übersicht
Beschreibung
Piretanide is a loop diuretic compound . It was synthesized in 1973 at Hoechst AG (Germany) using a then-new method for introducing cyclic amine residues in an aromatic nucleus in the presence of other aromatically bonded functional groups .
Synthesis Analysis
Piretanide polymorphs were prepared by recrystallization using 27 organic solvents . A new polymorphism, forms A and B, and 6 solvates were identified. They were characterized by X-ray powder diffractometry, differential scanning calorimetry (DSC), thermogravimetry (TG), Fourier-transform infrared (FTIR) spectroscopy, and elemental analysis .Molecular Structure Analysis
Piretanide has a molecular formula of C17H18N2O5S . Its average mass is 362.400 Da and its monoisotopic mass is 362.093628 Da .Wissenschaftliche Forschungsanwendungen
Diuretic Application
Piretanide is known as a loop diuretic . This means it is used to help reduce the amount of water in the body by increasing the flow of urine. It is often used to treat conditions like hypertension and edema that are caused by excessive fluid in the body.
Sodium and Potassium Excretion
One of the key applications of Piretanide is its effect on sodium and potassium excretion . A study found that the efficacy of 6mg Piretanide given orally induced a natriuresis (sodium excretion) and kaliuresis (potassium excretion), which was proportionate to the Glomerular Filtration Rate (GFR) of the patients . This makes it useful in managing conditions where the regulation of these electrolytes is necessary.
Renal Hemodynamics
Piretanide has been studied for its effects on renal hemodynamics . The same study that looked at sodium and potassium excretion also found that Piretanide did not affect the GFR or the renal blood flow of the patients . This suggests that it could be used in patients with varying levels of kidney function without significantly affecting their renal hemodynamics.
Pharmaceutical Analysis
Piretanide is also used in pharmaceutical analysis . A high-performance liquid chromatographic method with electrochemical detection has been developed for the determination of Piretanide in pharmaceuticals and human urine . This method can be used to monitor the levels of Piretanide in patients to ensure they are receiving the correct dosage.
Hypertension Treatment
As a diuretic, Piretanide is often used in the treatment of hypertension . By helping to remove excess fluid from the body, it can help to lower blood pressure and reduce the strain on the heart.
Edema Management
Piretanide is also used in the management of edema . Edema, or swelling caused by excess fluid trapped in the body’s tissues, can be effectively managed by the diuretic action of Piretanide.
Wirkmechanismus
Target of Action
Piretanide primarily targets the Solute Carrier Family 12 Member 1 (SLC12A1) . This protein is a key component of the kidney’s filtration system, playing a crucial role in maintaining the body’s fluid and electrolyte balance .
Mode of Action
As a loop diuretic, Piretanide inhibits the SLC12A1, also known as the Na-K-2Cl symporter, in the thick ascending limb of the loop of Henle in the kidneys . This inhibition prevents the reabsorption of sodium, potassium, and chloride ions, leading to an increase in the excretion of these ions, along with water .
Biochemical Pathways
The primary biochemical pathway affected by Piretanide is the renal absorption of sodium, potassium, and chloride ions. By inhibiting the SLC12A1 symporter, Piretanide disrupts the ion gradient established in the kidney, leading to increased diuresis (urine production) and natriuresis (sodium excretion) .
Pharmacokinetics
The pharmacokinetic properties of Piretanide include:
- Absorption : Piretanide is well-absorbed with a bioavailability of approximately 90% .
- Distribution : The volume of distribution and protein binding of Piretanide are not well-documented .
- Metabolism : The metabolism of Piretanide is not well-documented .
- Excretion : Piretanide is primarily excreted in the urine (60%) and feces (40%) .
Result of Action
The molecular and cellular effects of Piretanide’s action result in increased urine production and electrolyte excretion. This leads to a decrease in fluid volume in the body, which can help manage conditions such as hypertension and edema of cardiac, hepatic, and renal origin .
Action Environment
For instance, the route of administration and state of hydration can influence the renal responses to Piretanide .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-phenoxy-3-pyrrolidin-1-yl-5-sulfamoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c18-25(22,23)15-11-12(17(20)21)10-14(19-8-4-5-9-19)16(15)24-13-6-2-1-3-7-13/h1-3,6-7,10-11H,4-5,8-9H2,(H,20,21)(H2,18,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEWTUDSLQGTOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=CC(=C2)C(=O)O)S(=O)(=O)N)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023488 | |
| Record name | Piretanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55837-27-9 | |
| Record name | Piretanide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55837-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piretanide [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piretanide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02925 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Piretanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piretanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.394 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIRETANIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ6KK6GV93 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



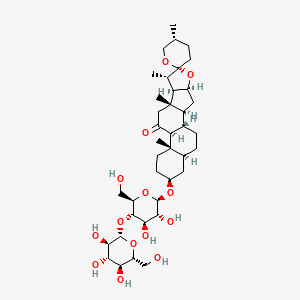

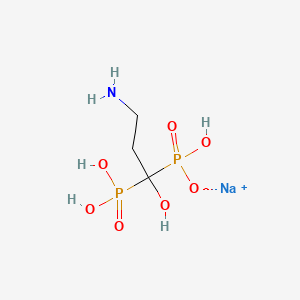
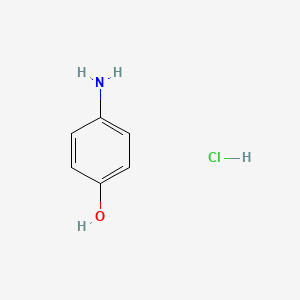



![3-[3-(5-Nitro-2-furyl)-1-[2-(5-nitro-2-furyl)vinyl]allylidene]carbazamidine monohydrochloride](/img/structure/B1678374.png)

![(1s,5r,6s)-5-Hydroxy-3-(1-hydroxy-3-methylbut-2-en-1-yl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B1678377.png)
